molecular formula C10H10Cl3NO2 B5230220 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide

2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5230220
M. Wt: 282.5 g/mol
InChI Key: JZXCRKWLGUIBQQ-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.55 g/mol . Its structure is characterized by a trichloroacetamide group linked to a 2-ethoxyphenyl substituent . This compound is part of a class of trichloroacetamide derivatives that are of significant interest in medicinal and organic chemistry research. Structurally related compounds, which feature variations in the aryl substituent, have been investigated as potential anti-inflammatory agents. Some analogs have demonstrated promising activity through molecular docking studies as inhibitors of the COX-2 enzyme, suggesting a potential mechanism of action for this chemical class . Furthermore, such trichloroacetamide derivatives serve as valuable synthetic intermediates or building blocks for the preparation of more complex heterocyclic systems, such as 4H-1,3,5-oxadiazines, which are useful scaffolds in drug discovery . Researchers can utilize this compound for various applications, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c1-2-16-8-6-4-3-5-7(8)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXCRKWLGUIBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2,2,2-Trichloro-N-(2-ethoxyphenyl)acetamide

The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between an aniline (B41778) precursor and a trichloroacetic acid derivative.

Amidation Reactions involving 2-Ethoxyaniline and Trichloroacetic Acid Derivatives

The most established route for synthesizing N-aryl acetamides is the acylation of an aromatic amine. ijpsr.inforesearchgate.net In this case, this compound is prepared via the nucleophilic acyl substitution reaction between 2-ethoxyaniline and a derivative of trichloroacetic acid, typically trichloroacetyl chloride. nih.gov

The reaction is generally carried out by adding trichloroacetyl chloride dropwise to a solution of 2-ethoxyaniline in an inert solvent, such as dichloromethane, chloroform, or tetrahydrofuran. researchgate.netneliti.com A base is typically included to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270), or an inorganic base such as potassium carbonate. researchgate.net The reaction proceeds readily, often at temperatures ranging from 0 °C to room temperature, to yield the desired product.

Table 1: Representative Conditions for Amidation of Anilines

Amine Precursor Acylating Agent Base Solvent Typical Yield (%)
2-Ethoxyaniline Trichloroacetyl chloride Triethylamine Dichloromethane >80
Substituted Anilines Chloroacetyl chloride Aqueous solution Water 60-75
m-Aminophenol Chloroacetyl chloride K₂CO₃ Tetrahydrofuran High

Alternative Synthetic Routes and Precursor Chemistry

Another novel approach involves the photo-on-demand synthesis from tetrachloroethylene (B127269) and 2-ethoxyaniline. This method utilizes the photochemical oxidation of tetrachloroethylene to generate trichloroacetyl chloride in situ, which then reacts with the present amine. acs.org

Derivatization Strategies for this compound

The structure of this compound offers several sites for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Functionalization at the Amide Nitrogen

The secondary amide nitrogen possesses a reactive N-H bond that can be functionalized through various reactions. N-alkylation can be achieved by first deprotonating the amide with a strong base, such as sodium hydride (NaH), to form the corresponding amidate anion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated tertiary amide. The successful synthesis of N,N-disubstituted trichloroacetamides, such as 2,2,2-trichloro-N,N-bis(furan-2-ylmethyl)acetamide, demonstrates the viability of this approach. nih.gov

Similarly, N-acylation can be performed by reacting the amide with an acyl chloride or anhydride (B1165640) under basic conditions to introduce a second acyl group, forming an N-acyl-trichloroacetamide derivative.

Transformations of the Trichloromethyl Group

The trichloromethyl group is a versatile functional handle, primarily serving as a precursor for dichloromethyl radicals, which can participate in a variety of transformations, most notably radical cyclizations. researchgate.netub.edu These reactions provide powerful methods for constructing nitrogen-containing heterocyclic systems, such as lactams. ub.edu

Table 2: Catalytic Systems for Radical Transformations of Trichloroacetamides

Reaction Type Catalyst/Reagent Key Intermediate Product Type
ATRC CuCl/Bipyridine (Carbamoyl)dichloromethyl radical Dichloro-lactams
ATRC RuCl₂(PPh₃)₃ (Carbamoyl)dichloromethyl radical Dichloro-lactams
Reductive Cyclization Bu₃SnH/AIBN (Carbamoyl)dichloromethyl radical Monochloro-lactams
Reductive Cyclization Ni powder/Acetic Acid (Carbamoyl)dichloromethyl radical Spirolactams
Photoredox Catalysis fac-Ir(ppy)₃ / Light (Carbamoyl)dichloromethyl radical Lactams

Modifications of the Ethoxyphenyl Moiety

The ethoxyphenyl ring offers further opportunities for derivatization.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is activated towards EAS by the electron-donating ethoxy group and, to a lesser extent, the amide group. scranton.edu The ethoxy group is a strong ortho, para-director. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to introduce substituents primarily at the 4- and 6-positions (ortho and para to the ethoxy group). libretexts.org

O-Dealkylation: The ethyl group of the ethoxy moiety can be cleaved to reveal a phenol. This transformation is commonly achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This reaction would convert this compound into 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide, providing a precursor for further functionalization at the phenolic oxygen. mdpi.com

Reaction Mechanisms of Synthetic Procedures

The formation and subsequent reactions of this compound are governed by fundamental principles of organic chemistry, primarily involving nucleophilic acyl substitution for its synthesis and a range of reactivity patterns in its derivatives.

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction between 2-ethoxyaniline and trichloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters. youtube.commasterorganicchemistry.com

The reaction mechanism commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-ethoxyaniline at the electrophilic carbonyl carbon of trichloroacetyl chloride. This initial step results in the formation of a tetrahedral intermediate. youtube.comnih.gov The presence of a base, such as pyridine or an aqueous hydroxide (B78521) solution, is crucial in this step. nih.govyoutube.com The base serves to neutralize the hydrochloric acid (HCl) that is eliminated as a byproduct, thereby driving the reaction to completion. youtube.comijarsct.co.in Without a base, the liberated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. ijarsct.co.in

The tetrahedral intermediate is transient and quickly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. youtube.com Subsequently, the base abstracts a proton from the positively charged nitrogen atom, yielding the final amide product, this compound, and the corresponding salt of the base. youtube.com

Table 1: Key Steps in the Schotten-Baumann Reaction for the Synthesis of this compound

StepDescription
1. Nucleophilic Attack The nitrogen atom of 2-ethoxyaniline attacks the carbonyl carbon of trichloroacetyl chloride.
2. Formation of Tetrahedral Intermediate A transient tetrahedral intermediate is formed.
3. Elimination of Leaving Group The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
4. Deprotonation A base removes a proton from the nitrogen atom to yield the final amide product.
5. Neutralization The base neutralizes the HCl byproduct.

The chemical reactivity of this compound and its derivatives is characterized by both the potential for nucleophilic substitution at the α-carbon and electrophilic substitution on the aromatic ring.

Nucleophilic Reactivity:

Compounds derived from this compound, particularly those where the trichloromethyl group is modified to a monochloromethyl or dichloromethyl group, exhibit significant reactivity towards nucleophiles. The chlorine atom(s) on the α-carbon can be readily displaced by a variety of nucleophiles, including oxygen, nitrogen, and sulfur-based species. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of the nucleophilic substitution reaction. Such reactions are instrumental in the synthesis of a diverse range of heterocyclic compounds.

Electrophilic Reactivity:

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the ring: the ethoxy group (-OEt) at position 1 and the trichloroacetamido group (-NHCOCHCl₃) at position 2.

The ethoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. pitt.edu The lone pairs on the oxygen atom can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. youtube.comorganicchemistrytutor.com

Conversely, the N-trichloroacetyl group is a deactivating, meta-directing group. The strong electron-withdrawing effect of the trichloromethyl group, transmitted through the amide linkage, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.comwvu.edu The deactivating nature is due to the inductive effect of the electronegative chlorine atoms and the resonance-withdrawing capability of the carbonyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of -OEt groupInfluence of -NHCOCHCl₃ groupPredicted Outcome
3 metaorthoMinor product
4 parametaMajor product
5 metaparaMinor product
6 orthometaMajor product (steric hindrance may reduce yield)

Catalytic Approaches in Synthesis and Transformation

Catalysis plays a significant role in both the synthesis and, more extensively, the transformation of N-aryl trichloroacetamides and their derivatives.

Catalysis in Synthesis:

While the direct synthesis of this compound from 2-ethoxyaniline and trichloroacetyl chloride is often carried out with a stoichiometric amount of base, the reaction can be facilitated by catalytic means. Lewis acids can activate the trichloroacetyl chloride towards nucleophilic attack. nih.govacs.org For instance, the use of a catalytic amount of a Lewis acid could enhance the electrophilicity of the carbonyl carbon, potentially allowing for milder reaction conditions.

Catalytic Transformations:

N-aryl trichloroacetamides are versatile precursors for a variety of catalytic transformations, particularly in the synthesis of nitrogen-containing heterocycles. These reactions often involve the generation of radical or carbanionic intermediates from the trichloroacetamide (B1219227) moiety.

Ruthenium-Catalyzed Atom Transfer Radical Cyclization (ATRC): N-alkenyl-tethered trichloroacetamides can undergo intramolecular cyclization in the presence of ruthenium catalysts, such as RuCl₂(PPh₃)₃, to form lactams. leah4sci.com This process involves the abstraction of a chlorine atom by the ruthenium catalyst to generate a dichloromethyl radical, which then adds to the tethered alkene.

Copper-Catalyzed Radical Cyclizations: Similar to ruthenium, copper(I) complexes can also catalyze the ATRC of N-alkenyl trichloroacetamides. researchgate.net These reactions provide an efficient route to various lactam structures.

Palladium-Catalyzed Cross-Coupling Reactions: Derivatives of this compound can participate in palladium-catalyzed cross-coupling reactions. For example, if the aromatic ring is functionalized with a halide, it can undergo Suzuki, Heck, or Buchwald-Hartwig amination reactions. Furthermore, palladium catalysts have been employed for the α-arylation of related 2-chloroacetamides.

Table 3: Examples of Catalytic Transformations of N-Aryl Trichloroacetamide Derivatives

Catalyst SystemTransformationProduct Type
RuCl₂(PPh₃)₃Atom Transfer Radical Cyclization (ATRC)Lactams
Cu(I) complexesAtom Transfer Radical Cyclization (ATRC)Lactams
Palladium complexesCross-coupling reactions (e.g., Suzuki, Heck)Biaryls, substituted alkenes

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Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for the unambiguous structural elucidation of organic molecules by resolving overlapping signals in 1D NMR spectra and revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR technique that identifies spin-spin coupling between protons, typically those separated by two to three bonds (²JHH and ³JHH). In a COSY spectrum of 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide, cross-peaks would appear between the signals of protons that are coupled. For instance, the ethyl group's methylene (B1212753) protons (-OCH₂CH₃) would show a cross-peak with the methyl protons (-OCH₂CH₃). Similarly, the adjacent aromatic protons on the ethoxyphenyl ring would exhibit correlations, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR technique that reveals one-bond correlations between protons and the carbon atoms to which they are directly attached (¹JCH). An HSQC spectrum would be instrumental in assigning the carbon signals of the 2-ethoxyphenyl group by correlating them to their known proton chemical shifts. Each C-H bond in the molecule would be represented by a cross-peak, linking the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information on longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the amide proton (N-H) to the carbonyl carbon (C=O) and to carbons of the aromatic ring. It would also reveal correlations from the ethyl group's protons to the aromatic carbon attached to the oxygen, confirming the ethoxy substituent's position.

Hypothetical 2D NMR Data for this compound

TechniqueCorrelated Protons (¹H)Correlated Carbons (¹³C)Inferred Structural Fragment
COSY-OCH₂CH₃ (δ ~4.1 ppm)-OCH₂CH₃ (δ ~1.4 ppm)-CH₂-CH₃
HSQC-OCH₂CH₃ (δ ~4.1 ppm)-OCH₂CH₃ (δ ~64 ppm)Direct C-H bond in ethoxy group
HMBCN-H (δ ~8.5 ppm)C=O (δ ~160 ppm)Amide linkage
HMBC-OCH₂CH₃ (δ ~4.1 ppm)Aromatic C-O (δ ~148 ppm)Ethoxy group attached to phenyl ring

Mass Spectrometry: Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often used, which causes the molecule to fragment in reproducible ways.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺, [M+4]⁺, [M+6]⁺) in predictable ratios, confirming the presence of three chlorines.

Common fragmentation pathways for acetamides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if an abstractable gamma-hydrogen is present. For this specific molecule, key fragmentation would likely involve the loss of the trichloromethyl radical (•CCl₃) to give a prominent [M - 117]⁺ peak. Another expected fragmentation is the cleavage of the amide bond, which could lead to ions corresponding to the 2-ethoxyaniline moiety and the trichloroacetyl group.

Hypothetical Mass Spectrometry Fragmentation Data

m/z ValueProposed Fragment IonSignificance
281/283/285/287[C₁₀H₁₀Cl₃NO₂]⁺Molecular Ion (M⁺) with isotopic pattern for 3 Cl atoms
164[M - CCl₃]⁺Loss of the trichloromethyl group
137[C₈H₁₁NO]⁺2-ethoxyaniline cation from amide bond cleavage
117/119/121[CCl₃]⁺Trichloromethyl cation

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would determine its crystal system, space group, and unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice). This analysis provides the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Hypothetical Crystallographic Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z (Molecules per unit cell)4

In the solid state, molecules of this compound would be held together by various intermolecular forces. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), likely forming N-H···O=C hydrogen bonds that link molecules into chains or dimers. researchgate.net Furthermore, the electron-deficient chlorine atoms of the trichloromethyl group can act as halogen bond donors, potentially interacting with the oxygen atoms of the ethoxy or carbonyl groups, or the π-system of the aromatic ring of neighboring molecules. mdpi.commdpi.com

Hypothetical Hirshfeld Surface Contact Contributions

Contact TypeHypothetical Contribution (%)
H···H45%
H···Cl/Cl···H25%
H···O/O···H18%
C···H/H···C9%
Other3%

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis

Analysis of the electronic structure reveals key information about a molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap generally implies higher reactivity. Without computational data for 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide, a quantitative analysis of its reactivity based on the HOMO-LUMO gap cannot be provided.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An MEP analysis of this compound would clarify its reactive behavior, but the necessary calculations have not been published.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between orbitals, intramolecular and intermolecular interactions, and the delocalization of electron density. This analysis can quantify the stability arising from hyperconjugative interactions and charge delocalization. For this compound, NBO analysis would reveal the nature of the amide bond, the influence of the trichloromethyl and ethoxyphenyl groups on electron distribution, and the specific donor-acceptor interactions that stabilize the molecule. Currently, there is no published NBO analysis for this compound.

Conformational Analysis and Potential Energy Surfaces

A thorough conformational analysis of this compound would involve the systematic exploration of its molecular geometry. This is primarily concerned with the rotation around single bonds, which gives rise to different spatial arrangements of atoms, known as conformers. For this specific molecule, key dihedral angles for investigation would include the C-N bond of the acetamide (B32628) group and the C-O bond of the ethoxy group.

The potential energy surface (PES) is a conceptual and mathematical tool used to visualize the relationship between the energy of a molecule and its geometry. By mapping the energy of this compound as a function of its torsional angles, researchers could identify the lowest energy conformers (global minima) and other stable, low-energy conformers (local minima). The transition states between these conformers, which correspond to energy maxima on the reaction coordinate, would also be located. This analysis would be crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Thermodynamic Properties: Computational Predictions and Correlations with Experimental Data

Computational chemistry methods, such as Density Functional Theory (DFT), would be employed to predict the thermodynamic properties of this compound. These properties are fundamental to understanding the stability and reactivity of the compound.

Key thermodynamic parameters that would be calculated include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy for the same formation process, which indicates the spontaneity of the reaction.

Entropy (S°): A measure of the randomness or disorder of the molecules.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These computationally derived values would ideally be correlated with experimental data obtained through techniques like calorimetry. Such a comparison is vital for validating the accuracy of the computational models used. Below is a hypothetical data table illustrating how such results would be presented.

Thermodynamic PropertyPredicted Value (Computational)Experimental Value
Standard Enthalpy of Formation (kJ/mol)Data not availableData not available
Standard Gibbs Free Energy (kJ/mol)Data not availableData not available
Entropy (J/mol·K)Data not availableData not available
Heat Capacity (Cv) (J/mol·K)Data not availableData not available

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations would provide a dynamic picture of this compound's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the influence of the surrounding environment, particularly the solvent.

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. For this compound, a QSPR study would involve calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule.

These descriptors would then be used to build a model that predicts properties like chemical reactivity and stability. For instance, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and various steric parameters could be correlated with experimentally determined or computationally predicted measures of reactivity and stability. Such a model, once validated, could be used to predict the properties of related, yet-to-be-synthesized compounds, thereby guiding further research and development.

A hypothetical table of molecular descriptors for a QSPR study is presented below.

Molecular DescriptorCalculated Value
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
Dipole Moment (Debye)Data not available
Molecular Weight ( g/mol )Data not available
LogPData not available

Intermolecular Interactions and Self Assembly in Model Systems

Hydrogen Bonding Networks Involving the Amide N-H and Carbonyl O

The secondary amide group (-C(O)NH-) is a classic and powerful hydrogen-bonding motif. In the solid state, N-aryl acetamides frequently form robust intermolecular hydrogen bonds. The amide proton (N-H) serves as the hydrogen bond donor, while the carbonyl oxygen (C=O) acts as the acceptor. This interaction is highly directional and leads to the formation of well-defined supramolecular structures.

In crystalline lattices of analogous N-aryl acetamides, the most common hydrogen-bonding pattern is the formation of infinite one-dimensional chains. In this arrangement, molecules are linked head-to-tail, with the N-H of one molecule donating a hydrogen bond to the C=O group of the next. This is often described by the graph set notation C(4). In other cases, centrosymmetric dimers can form through a pair of N-H···O=C interactions, creating an R²₂(8) ring motif. While the specific crystal structure for 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide is not publicly available, analysis of related compounds provides typical geometric parameters for these interactions.

Table 1: Typical Geometric Parameters for Amide N-H···O=C Hydrogen Bonds in N-Aryl Acetamides

ParameterTypical RangeDescription
H···O Distance 1.8 - 2.2 ÅThe distance between the amide hydrogen and the carbonyl oxygen.
N···O Distance 2.8 - 3.2 ÅThe distance between the amide nitrogen and the carbonyl oxygen.
N-H···O Angle 150 - 180°The angle of the hydrogen bond, with linearity indicating a stronger bond.

Data compiled from studies on analogous crystalline acetamide (B32628) structures.

These hydrogen bonds are a primary driving force in the solid-state packing of this molecule, significantly influencing its melting point and solubility.

Halogen Bonding Interactions with the Trichloromethyl Group

The trichloromethyl (-CCl₃) group is a potent halogen bond donor. This non-covalent interaction arises from the presence of a region of positive electrostatic potential, known as a σ-hole, located on the chlorine atoms along the axis of the C-Cl bond. This electrophilic region can interact favorably with nucleophilic sites such as lone pairs on oxygen or nitrogen atoms, or with the π-electron clouds of aromatic rings.

In this compound, the chlorine atoms of the -CCl₃ group can engage in halogen bonding with several potential acceptors:

The Carbonyl Oxygen: The most likely intramolecular or intermolecular halogen bond acceptor is the carbonyl oxygen of the amide group. This C-Cl···O=C interaction would compete with the stronger N-H···O=C hydrogen bond but can play a crucial role in stabilizing specific conformations.

The Aromatic Ring: The electron-rich π-system of the ethoxyphenyl ring can act as a halogen bond acceptor, leading to C-Cl···π interactions.

External Lewis Bases: In multi-component systems, such as co-crystals, the -CCl₃ group can form strong halogen bonds with co-formers like pyridines or N-oxides.

The strength of these halogen bonds increases in the order Cl < Br < I and is enhanced by the presence of electron-withdrawing groups, such as the acetyl group attached to the -CCl₃ moiety.

Table 2: Expected Halogen Bond Characteristics for the Trichloromethyl Group

Interaction TypeAcceptorExpected Distance (Cl···Acceptor)Typical Energy
C-Cl···O Carbonyl Oxygen2.9 - 3.4 Å2 - 5 kcal/mol
C-Cl···π Phenyl Ring Centroid3.3 - 3.8 Å1 - 3 kcal/mol
C-Cl···N Pyridyl Nitrogen3.0 - 3.5 Å3 - 6 kcal/mol

Values are estimates based on computational and crystallographic studies of similar halogenated compounds.

Aromatic Interactions (e.g., π-π Stacking) of the Ethoxyphenyl Moiety

The ethoxyphenyl ring is capable of engaging in various aromatic interactions, which are critical for the stabilization of crystal packing and molecular association. These interactions are primarily driven by a combination of electrostatic and dispersion forces. The π-electron cloud creates a quadrupole moment, with a negatively charged face and a positively charged edge, guiding the geometry of these interactions.

The primary modes of aromatic interaction for the ethoxyphenyl group are:

π-π Stacking: This involves the interaction between two aromatic rings. Due to electrostatic repulsion between the electron-rich faces, a face-to-face stacked arrangement is energetically unfavorable. Instead, parallel-displaced or T-shaped (edge-to-face) geometries are preferred. In the parallel-displaced arrangement, the rings are offset, allowing for attractive interactions between the π-face of one ring and the σ-framework (edge) of the other.

The presence of the electron-donating ethoxy group can subtly modify the electron distribution of the aromatic ring, potentially influencing the strength and geometry of these interactions compared to an unsubstituted benzene (B151609) ring.

Table 3: Geometries and Energies of Common Aromatic Interactions

Interaction TypeDescriptionTypical Centroid-to-Centroid DistanceEstimated Stabilization Energy
Parallel-Displaced Rings are parallel but shifted relative to one another.3.4 - 3.8 Å2 - 3 kcal/mol
T-shaped (Edge-to-Face) The edge of one ring points towards the face of another.4.5 - 5.5 Å1 - 2.5 kcal/mol
C-H···π A C-H bond points towards the face of an aromatic ring.2.5 - 3.0 Å (H to ring plane)0.5 - 1.5 kcal/mol

Energy and distance values are generalized from computational and experimental studies on substituted aromatic systems.

Solute-Solvent Interactions and Spectroscopic Probes

The interaction of this compound with different solvents can be effectively studied using spectroscopic techniques like UV-Vis absorption and fluorescence spectroscopy. The compound's electronic transitions are sensitive to the polarity and hydrogen-bonding capability of the surrounding solvent molecules, a phenomenon known as solvatochromism.

Changes in solvent can induce a shift in the wavelength of maximum absorption (λₘₐₓ).

Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically observed when moving to a more polar solvent if the excited state is more polar than the ground state.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, observed if the ground state is more polar or is stabilized more effectively by the solvent (e.g., through hydrogen bonding) than the excited state.

For N-aryl amides, the polarity of the microenvironment significantly affects the electronic distribution of both the ground and excited states. Protic solvents (e.g., ethanol, water) can engage in specific hydrogen-bonding interactions with the amide N-H and C=O groups, while aprotic polar solvents (e.g., DMSO, acetonitrile) interact primarily through dipole-dipole forces. By analyzing these spectral shifts using models like the Kamlet-Taft or Catalan parameters, one can quantify the nature of the solute-solvent interactions.

Table 4: Expected Solvatochromic Shifts for this compound

Solvent TypeExample SolventDominant InteractionExpected λₘₐₓ Shift (Relative to Hexane)
Non-polar Hexanevan der Waals / DispersionReference (Baseline)
Polar Aprotic AcetonitrileDipole-DipoleModerate Bathochromic Shift
Polar Protic EthanolHydrogen Bonding, Dipole-DipoleSignificant Bathochromic Shift

The expected shifts are qualitative and based on the typical behavior of N-aryl amides which exhibit increased polarity in the excited state.

Co-crystallization Studies: Formation of Multi-component Crystals

Co-crystals are multi-component crystalline solids where the components are neutral molecules held together by non-covalent interactions. The molecular structure of this compound makes it an excellent candidate for forming co-crystals. Crystal engineering principles can be used to design co-crystals by identifying complementary functional groups between the target molecule and a potential co-former.

The key interaction sites for co-crystal formation are:

Amide Group: The N-H donor and C=O acceptor can form robust hydrogen bonds with co-formers containing complementary groups, such as carboxylic acids (forming an acid-amide heterosynthon) or pyridines (amide-pyridine heterosynthon).

Trichloromethyl Group: This group can act as a halogen bond donor to co-formers with strong Lewis basic sites, like pyridine (B92270) nitrogen atoms or sulfoxide (B87167) oxygen atoms.

Ethoxyphenyl Group: The aromatic ring can form π-π stacking or C-H···π interactions with flat, aromatic co-formers.

By selecting appropriate co-formers, it is possible to create novel crystalline forms with modified physicochemical properties, such as solubility, melting point, and stability, without altering the covalent structure of the parent molecule. The formation of co-crystals often relies on the concept of supramolecular synthons—reliable and predictable patterns of intermolecular interactions.

Table 5: Potential Supramolecular Synthons in Co-crystals

Functional Group on TargetCo-former Functional GroupResulting SynthonPrimary Interaction
Amide (-CONH-)Carboxylic Acid (-COOH)Acid-Amide HeterodimerHydrogen Bond (N-H···O, O-H···O)
Amide (-CONH-)PyridineAmide-Pyridine HeterodimerHydrogen Bond (N-H···N)
Trichloromethyl (-CCl₃)Pyridine-Halogen Bond (C-Cl···N)
EthoxyphenylAromatic Carboxylic Acid-π-π Stacking

Advanced Applications in Chemical Research Methodologies

Use as a Chemical Probe in Reaction Mechanism Studies

The reactivity of the trichloroacetamide (B1219227) group makes it a potential chemical probe for elucidating reaction mechanisms. The three chlorine atoms on the alpha-carbon create a strong inductive effect, making the carbonyl carbon highly electrophilic and the amide proton more acidic compared to non-halogenated amides.

Key Reactive Features for Mechanistic Studies:

FeatureDescriptionPotential Application as a Probe
Electrophilic Carbonyl Carbon The electron-withdrawing trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.Probing the kinetics and mechanisms of nucleophilic acyl substitution reactions.
Labile C-N Bond Under certain conditions, the C-N amide bond can be cleaved, allowing for the study of bond-breaking and bond-forming processes.Investigating rearrangement reactions or the generation of reactive intermediates.
Trichloromethyl Group as a Leaving Group In some reactions, the CCl3 group can act as a leaving group, facilitating transformations at the carbonyl center.Studying elimination and addition-elimination reaction pathways.

Detailed research on related N-aryl trichloroacetamides has shown their utility in studying C-amidoalkylation reactions. For instance, the reactions of N-(2,2,2-trichloro-1-hydroxyethyl)amides with aromatic compounds in the presence of strong acids provide insights into electrophilic aromatic substitution mechanisms. By analogy, 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide could be employed to study the influence of the 2-ethoxy substituent on the regioselectivity and kinetics of such reactions.

Role as a Synthetic Intermediate for Complex Molecular Architectures

N-aryl-2,2,2-trichloroacetamides are versatile synthetic intermediates. The trichloroacetyl group can be transformed into various other functional groups, and the aromatic ring can undergo further substitution, making these compounds valuable building blocks for more complex molecules.

One common transformation is the conversion of the trichloroacetamide into a primary amine via hydrolysis or reduction, which would yield 2-ethoxyaniline. More nuanced is the use of the trichloroacetyl group as a protecting group for amines that can be removed under specific conditions. Furthermore, these compounds can serve as precursors to other heterocyclic and carbocyclic scaffolds.

Examples of Synthetic Transformations of Analogous N-Aryl Trichloroacetamides:

Starting Material ClassReagents and ConditionsProduct Class
N-Aryl-2,2,2-trichloroacetamidesBase-catalyzed condensation with amines or alcoholsN-substituted ureas or carbamates
N-(2,2,2-trichloro-1-hydroxyethyl)amidesAromatic compounds, H2SO4N-(2,2,2-trichloro-1-arylethyl)amides
Allylic trichloroacetimidates (formed from trichloroacetonitrile)Thermal or Lewis acid catalyzed rearrangementAllylic trichloroacetamides

These examples highlight the synthetic utility of the trichloroacetamide functionality in forming new carbon-carbon and carbon-nitrogen bonds, which is fundamental to the construction of complex molecular frameworks.

Development of Analytical Methods Utilizing the Compound or its Derivatives

The presence of three chlorine atoms in this compound makes it particularly suitable for detection by electron capture detectors (ECD) in gas chromatography (GC). This high sensitivity allows for the development of analytical methods for trace-level detection.

Derivatization is a common strategy to enhance the detectability of analytes. While this compound itself is a derivative, its reactive handles could be exploited for further derivatization. For example, the aromatic ring could be functionalized with a chromophore or fluorophore to enable detection by UV-Vis or fluorescence spectroscopy in high-performance liquid chromatography (HPLC).

Potential Analytical Applications:

Analytical TechniqueDerivatization StrategyRationale for Enhanced Detection
Gas Chromatography (GC-ECD)Direct analysisThe three chlorine atoms provide a strong signal in an electron capture detector.
High-Performance Liquid Chromatography (HPLC)Introduction of a UV-active or fluorescent tag on the phenyl ringEnhances sensitivity and selectivity for detection by UV-Vis or fluorescence detectors.
Mass Spectrometry (MS)Analysis of characteristic fragmentation patternsThe trichloromethyl group would lead to a distinct isotopic pattern, aiding in structure elucidation.

Contribution to Fundamental Understanding of Amide Chemistry

The study of this compound and its analogs contributes to the broader understanding of amide chemistry. The electronic perturbations introduced by the trichloromethyl group significantly influence the fundamental properties of the amide bond, such as its rotational barrier, resonance stabilization, and reactivity.

Amides are generally considered to be relatively unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group. However, the strong electron-withdrawing nature of the CCl3 group reduces this delocalization, making the amide more reactive. libretexts.org Spectroscopic and computational studies on such molecules can provide valuable data on bond lengths, bond angles, and electronic distribution, which can be compared with simpler amides to quantify the effects of halogenation.

Design Principle for New Molecular Scaffolds

The structural features of this compound can serve as a design principle for the development of new molecular scaffolds with potential applications in medicinal chemistry and materials science. The combination of a rigid aromatic core, a flexible ethoxy group, and a reactive trichloroacetamide handle offers a template that can be systematically modified to explore structure-activity relationships.

For instance, the N-aryl acetamide (B32628) scaffold is present in a number of biologically active compounds. By using this compound as a starting point, chemists can design libraries of related compounds where the ethoxy group is replaced with other substituents, or the trichloroacetyl group is used as a handle to attach other molecular fragments. This modular approach is a cornerstone of modern drug discovery and materials design.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of N-aryl acetamides is a well-established area of organic chemistry. researchgate.netijpsr.info Traditional methods for forming the amide bond in structures like 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide often involve the reaction of an amine with an acyl chloride, such as trichloroacetyl chloride. While effective, these methods can generate stoichiometric byproducts and may not align with the principles of green chemistry. ucl.ac.uk

Future research could focus on developing more sustainable synthetic routes. Catalytic methods for direct amidation, which avoid the use of stoichiometric activating agents, are a key area of interest. ucl.ac.uksciepub.com For instance, the use of boric acid or other Lewis acid catalysts could facilitate the direct condensation of 2-ethoxyaniline with trichloroacetic acid, generating water as the only byproduct. sciepub.com Another green approach to investigate would be enzyme-catalyzed amide bond formation, which offers high selectivity and mild reaction conditions. nih.gov Microwave-assisted synthesis is another avenue that could lead to faster and more efficient production of this compound. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Catalytic Direct Amidation Atom economy, reduced waste. sciepub.comDevelopment of efficient and recyclable catalysts.
Enzymatic Synthesis High selectivity, mild conditions, biodegradable catalysts. nih.govScreening for suitable enzymes and optimizing reaction conditions.
Microwave-Assisted Synthesis Rapid reaction times, potential for improved yields. nih.govOptimization of microwave parameters and solvent-free conditions.

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Ultrafast Spectroscopy)

The basic spectroscopic characterization of N-aryl amides typically includes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the molecule, while IR spectroscopy would identify the characteristic amide carbonyl and N-H vibrations. spectroscopyonline.com The amide I and amide II bands in the IR spectrum are particularly sensitive to the local molecular environment and conformation. nih.govresearchgate.net

Advanced spectroscopic techniques could provide deeper insights. Solid-state NMR spectroscopy would be valuable for studying the compound's structure and dynamics in the crystalline form, offering information on intermolecular interactions and polymorphism. researchgate.net Ultrafast spectroscopy, such as transient absorption or two-dimensional infrared (2D-IR) spectroscopy, could probe the vibrational dynamics of the amide group on femtosecond to picosecond timescales. This could reveal details about energy relaxation pathways and the coupling between different vibrational modes, which are fundamental to understanding the molecule's reactivity. nih.gov

Spectroscopic Technique Potential Information Gained
Solid-State NMR Crystalline packing, polymorphism, intermolecular interactions. researchgate.net
Ultrafast Spectroscopy (e.g., 2D-IR) Vibrational dynamics, energy relaxation, conformational changes. nih.gov

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry offers powerful tools for understanding the structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a versatile method for calculating a wide range of properties, including optimized geometries, vibrational frequencies (to compare with IR spectra), and electronic properties. core.ac.uknih.gov DFT calculations could be employed to predict the rotational barrier around the N-aryl bond, which is crucial for understanding the potential for atropisomerism (see section 7.5). nih.gov

Advanced computational models could further explore the molecule's behavior. For example, Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and halogen bonds involving the trichloromethyl group. nih.gov Molecular dynamics (MD) simulations could provide insights into the conformational landscape of the molecule in different solvent environments and its interactions with other molecules or materials. mit.edu These computational studies would be invaluable for guiding experimental work and interpreting spectroscopic data. nih.gov

Controlled Assembly in Nanostructured Materials

The self-assembly of organic molecules into well-defined nanostructures is a rapidly growing field with applications in materials science and electronics. nih.gov The structure of this compound, with its potential for hydrogen bonding (amide N-H and C=O) and halogen bonding (trichloromethyl group), makes it an interesting candidate for programmed self-assembly. acs.orgijsr.net

Future research could explore the ability of this molecule to form one-dimensional nanowires or two-dimensional sheets through a combination of these non-covalent interactions. The ethoxy group could also play a role in directing the assembly process through van der Waals interactions. The controlled assembly could be influenced by factors such as solvent, temperature, and the presence of templates. Characterization of the resulting nanostructures using techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) would be essential. Furthermore, the incorporation of this molecule into polymer matrices or onto nanoparticle surfaces could lead to new functional materials. nih.gov

Investigation of Stereochemical Aspects and Chiral Synthesis

A significant and largely unexplored area for this compound is its stereochemistry. The presence of bulky substituents on the nitrogen and the aryl ring (the trichloroacetyl and ethoxy groups, respectively) can lead to hindered rotation around the N-aryl single bond. publish.csiro.audocumentsdelivered.com This restricted rotation can give rise to atropisomerism, a form of chirality where stereoisomers can be isolated due to a high rotational barrier. nih.gov

Q & A

Q. What are the established synthetic routes for 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide?

  • Methodology : The synthesis typically involves nucleophilic substitution between 2-ethoxyaniline and trichloroacetyl chloride. Key steps include:
  • Reaction Setup : Use a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
  • Temperature Control : Maintain 0–5°C to mitigate exothermic side reactions.
  • Base Addition : Triethylamine or NaOH is added to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity.
    • Critical Parameters :
ParameterOptimal Range
SolventDichloromethane
Temp.0–5°C
Molar Ratio (Amine:AcCl)1:1.2

Q. How is the molecular structure characterized using X-ray crystallography?

  • Procedure :
  • Crystal Growth : Slow evaporation of saturated ethanolic solution yields single crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Bruker D8 Quest).
  • Refinement : SHELXL-2018/3 refines atomic coordinates, accounting for anisotropic displacement parameters. Hydrogen bonds are modeled using riding coordinates .
    • Key Structural Data :
Bond/AngleValue (Å/°)
C-Cl1.76–1.78
N-C=O1.32 Å
N-H···O2.89 Å, 165°

Q. What analytical techniques confirm purity and identity?

  • Essential Methods :
  • NMR Spectroscopy : 1H^1H NMR (δ 1.35 ppm, triplet, -OCH2_2CH3_3 ), 13C^{13}C NMR (δ 168.5 ppm, C=O).
  • Mass Spectrometry : ESI-MS [M+H]+^+ at m/z 286.5 (theoretical 285.5).
  • HPLC : C18 column, 80:20 methanol/water, retention time 6.2 min .

Advanced Research Questions

Q. How is crystallographic disorder in the trichloromethyl group addressed during refinement?

  • Strategy :
  • Split Models : Refine Cl atoms with partial occupancy (e.g., 50:50 for two positions) using SHELXL restraints.
  • Distance Restraints : Fix C-Cl bonds to 1.77 Å with SIGU/SIMG constraints to prevent overfitting.
  • Validation : Check residual electron density maps (<0.5 eÅ3^{-3}) to confirm disorder resolution .

Q. What methodologies analyze hydrogen-bonding interactions in crystal packing?

  • Approach :
  • Topology Analysis : Mercury 4.3.1 software identifies N-H···O and C-H···Cl interactions.
  • Energy Calculations : Use PIXEL (in CrystalExplorer) to quantify interaction energies (e.g., N-H···O contributes ~25 kJ/mol).
  • Hirshfeld Surfaces : Map dnorm_{\text{norm}} to visualize contact contributions (e.g., Cl···H 24%, O···H 18%) .

Q. How can computational chemistry predict reactivity in nucleophilic substitution?

  • Workflow :
  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) optimizes geometry and computes Fukui indices.
  • Electrostatic Potential Maps : Highlight electrophilic C=O and trichloromethyl regions (MEP ~ -45 kcal/mol).
  • Transition State Modeling : IRC confirms SN2^2 pathway activation energy (~75 kJ/mol) .
    • Reactivity Insights :
SiteFukui ff^-
C=O Carbon0.12
Trichloromethyl Carbon0.08

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Case Study : Conflicting IC50_{50} values (e.g., 12 µM vs. 28 µM in antifungal assays).
  • Resolution Steps :

Assay Standardization : Compare protocols (e.g., broth microdilution vs. agar diffusion).

Strain Variability : Test against Candida albicans ATCC 90028 and clinical isolates.

Solvent Effects : Ensure DMSO concentration ≤1% to avoid cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.